molecular formula C19H20N4O3S2 B2895120 N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252823-22-5

N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2895120
CAS RN: 1252823-22-5
M. Wt: 416.51
InChI Key: LYXGTPNDMCCZPG-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Conformation

Research on crystal structures of compounds with similar sulfanylacetamide structures reveals insights into their molecular conformation. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have shown these compounds possess a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular N—H⋯N hydrogen bonds, highlighting the compounds' potential for further chemical modifications and applications in material sciences (Subasri et al., 2016).

Antitumor Activity

The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives have demonstrated significant antitumor activities. For example, new derivatives bearing different functional groups have shown potent anticancer activity comparable to that of doxorubicin against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These findings suggest a promising avenue for the development of new cancer therapies (Hafez & El-Gazzar, 2017).

Glutaminase Inhibition

The chemical structure of interest is related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which have been studied for their potent and selective inhibition of kidney-type glutaminase (GLS). These inhibitors serve as molecular probes to determine the therapeutic potential of GLS inhibition in cancer treatment, highlighting the compound's relevance in exploring metabolic pathways in oncology (Shukla et al., 2012).

Antimicrobial Agents

Compounds within this chemical family have been synthesized to determine their antimicrobial activity, showcasing feasible structure–activity relationships. These studies have led to the development of compounds with significant in vitro antibacterial and antifungal activities, providing a basis for the discovery of new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Vibrational Spectroscopy and Molecular Docking

Vibrational spectroscopic techniques, coupled with quantum computational approaches, have been applied to similar molecules to obtain vibrational signatures and analyze intermolecular interactions. These studies offer valuable insights into the molecular structure, enabling predictions about compound stability and reactivity. Furthermore, molecular docking investigations suggest potential inhibitory activities against viral proteins, supporting the compound's application in antiviral research (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-3-8-23-18(26)17-15(7-9-27-17)22-19(23)28-11-16(25)21-14-6-4-5-13(10-14)20-12(2)24/h4-7,9-10H,3,8,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXGTPNDMCCZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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